molecular formula C15H20FN3O4 B3027164 tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate CAS No. 1233958-36-5

tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate

Cat. No.: B3027164
CAS No.: 1233958-36-5
M. Wt: 325.34
InChI Key: GWHUVEIGDXIWOY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluoro-6-nitrophenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group at the 1-position of the piperazine ring and a 2-fluoro-6-nitrophenyl substituent at the 4-position. This structure combines electron-withdrawing groups (fluoro and nitro) with a sterically bulky tert-butyl moiety, making it a versatile intermediate in medicinal chemistry for synthesizing pharmacologically active molecules. Its stability, reactivity, and physicochemical properties are influenced by the substituents’ electronic and steric effects, which are critical for drug design and optimization .

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-6-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19(21)22/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHUVEIGDXIWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160246
Record name 1,1-Dimethylethyl 4-(2-fluoro-6-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-36-5
Record name 1,1-Dimethylethyl 4-(2-fluoro-6-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-fluoro-6-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids.

Scientific Research Applications

tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluoro-nitrophenyl moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, while the piperazine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives with tert-butyl carbamate and aromatic substituents are common in drug discovery. Key structural analogues include:

Compound Name Substituent Variations vs. Target Compound Key Functional Groups Similarity Score (if available) Reference ID
tert-Butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate Fluoro/nitro positions (4-fluoro-2-nitro vs. 2-fluoro-6-nitro) Fluoro, nitro, tert-butyl carbamate 0.91
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate Pyridine ring substituted with Cl and NO₂ Chloro, nitro, heteroaromatic N/A
tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate Nitro group at meta position on phenyl ring Nitro, tert-butyl carbamate 0.92
tert-Butyl 4-(3-((R)-oxazolidinone)phenyl)piperazine-1-carboxylate (1a) Oxazolidinone moiety at para position Oxazolidinone, fluoro N/A

Stability and Reactivity

  • Gastric Fluid Stability: The target compound’s stability in simulated gastric fluid (SGF) is superior to analogues like 1a and 1b (), which degrade under acidic conditions due to their oxazolidinone groups. This makes the target compound more suitable for oral drug formulations .
  • Synthetic Robustness : The tert-butyl carbamate group in the target compound enhances stability during synthesis compared to unprotected piperazine derivatives, which may require additional protective steps .

Physicochemical Properties

Property Target Compound tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Molecular Weight (g/mol) ~342.78 (estimated) 342.78 307.34
LogP (Predicted) ~2.5 (moderate lipophilicity) 2.8 2.3
Aqueous Solubility Low (due to nitro group) Very low Low
GHS Toxicity Classification Not reported Skin/Eye Irritant, Respiratory Toxicity (Cat. 3) Not reported

Biological Activity

tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate is a piperazine derivative with notable biological activity. This compound is characterized by its unique structural features, including a tert-butyl group, a fluoro-nitrophenyl moiety, and a piperazine ring. These characteristics contribute to its potential applications in medicinal chemistry and biological research.

The compound has the following chemical identifiers:

PropertyValue
CAS Number 1233958-36-5
Molecular Formula C15H20FN3O4
Molecular Weight 325.34 g/mol
IUPAC Name tert-butyl 4-(2-fluoro-6-nitrophenyl)piperazine-1-carboxylate
PubChem CID 53255503

The biological activity of this compound can be attributed to its interaction with various biological targets. The fluoro and nitro groups facilitate hydrogen bonding and hydrophobic interactions with receptors or enzymes, enhancing binding affinity. The piperazine ring contributes to the compound's stability and specificity in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : It serves as an intermediate in the synthesis of oxazolidinone antimicrobials, which are effective against gram-positive bacteria by inhibiting protein synthesis at an early stage .
  • Neuropharmacological Effects : The compound is being explored for its potential in treating neurological disorders, likely due to its ability to modulate neurotransmitter systems.
  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, making it a candidate for developing therapeutic agents targeting various diseases .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of piperazine, including those with nitro substituents, exhibited significant antibacterial activity against resistant strains of bacteria. This suggests that tert-butyl 4-(2-fluoro-6-nitrophenyl) piperazine could possess similar effects .
  • Neuropharmacological Research : Research into piperazine derivatives indicated their role in modulating serotonin receptors, which are crucial for treating depression and anxiety disorders. This opens avenues for exploring the therapeutic potential of tert-butyl 4-(2-fluoro-6-nitrophenyl) piperazine in psychiatric medicine.
  • Enzyme Interaction Studies : Investigations into enzyme inhibitors have highlighted how modifications in the piperazine structure can enhance selectivity and potency against target enzymes, suggesting that further research on this compound could yield valuable therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate

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